molecular formula C30H40O4 B12693791 Petrosynol CAS No. 111554-19-9

Petrosynol

Cat. No.: B12693791
CAS No.: 111554-19-9
M. Wt: 464.6 g/mol
InChI Key: XSMIHZSZZNCCEL-QDAXDSGISA-N
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Description

Petrosynol is a polyacetylene compound with the molecular formula C30H40O4. It was first isolated in 1987 from the marine sponge Petrosia ficiformis . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of petrosynol involves the use of polyacetylene precursors. One common method is the asymmetric transfer hydrogenation of ynones using a chiral ruthenium(II) catalyst in 2-propanol as the hydrogen donor . This method delivers the corresponding alkynylcarbinols in high yields and high enantiomeric excess.

Industrial Production Methods

Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

Chemical Reactions Analysis

Types of Reactions

Petrosynol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the polyacetylene chain, leading to different structural isomers.

    Substitution: Substitution reactions can introduce different functional groups into the polyacetylene backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the structure.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of petrosynol involves its interaction with various molecular targets. One notable target is protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin and leptin signaling pathways. This compound inhibits PTP1B activity, which may have implications for treating conditions like type 2 diabetes and obesity .

Comparison with Similar Compounds

Similar Compounds

    Isopetrosynol: A diastereomer of this compound with similar biological activities.

    Adociacetylene D: Another polyacetylene compound isolated from marine sponges.

    Petrosterol: A sterol compound with a similar polyacetylene backbone.

Uniqueness of this compound

This compound is unique due to its specific polyacetylene structure and its potent biological activities. Its ability to inhibit PTP1B sets it apart from other similar compounds, making it a valuable subject for further research .

Properties

CAS No.

111554-19-9

Molecular Formula

C30H40O4

Molecular Weight

464.6 g/mol

IUPAC Name

(3S,4E,14S,15Z,17R,26E,28S)-triaconta-4,15,26-trien-1,12,18,29-tetrayne-3,14,17,28-tetrol

InChI

InChI=1S/C30H40O4/c1-3-27(31)21-17-13-9-5-7-11-15-19-23-29(33)25-26-30(34)24-20-16-12-8-6-10-14-18-22-28(32)4-2/h1-2,17-18,21-22,25-34H,5-16H2/b21-17+,22-18+,26-25-/t27-,28-,29-,30+/m1/s1

InChI Key

XSMIHZSZZNCCEL-QDAXDSGISA-N

Isomeric SMILES

C#C[C@@H](O)/C=C/CCCCCCC#C[C@H](O)/C=C\[C@H](O)C#CCCCCCC/C=C/[C@H](O)C#C

Canonical SMILES

C#CC(C=CCCCCCCC#CC(C=CC(C#CCCCCCCC=CC(C#C)O)O)O)O

Origin of Product

United States

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